molecular formula C19H20N4O3S2 B292559 ethyl 4-amino-5-benzylsulfanyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

ethyl 4-amino-5-benzylsulfanyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

Cat. No.: B292559
M. Wt: 416.5 g/mol
InChI Key: DZLJEPSSMOYVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-2-(benzylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate is a complex heterocyclic compound that belongs to the class of pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including amino, benzylsulfanyl, and carboxylate, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-(benzylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions in the presence of a base such as sodium methoxide in butanol . The reaction conditions are carefully controlled to ensure the formation of the desired heterocyclic ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-(benzylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino and benzylsulfanyl groups can be oxidized under appropriate conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl group at position 4 can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial, antiviral, and anticancer activities.

    Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-(benzylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes involved in cellular processes, such as tyrosine kinases and cyclin-dependent kinases . By binding to the active sites of these enzymes, it disrupts their normal function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 3-amino-2-(benzylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ethyl 3-amino-2-(benzylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H20N4O3S2

Molecular Weight

416.5 g/mol

IUPAC Name

ethyl 4-amino-5-benzylsulfanyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

InChI

InChI=1S/C19H20N4O3S2/c1-2-26-19(25)22-9-8-13-14(10-22)28-16-15(13)17(24)23(20)18(21-16)27-11-12-6-4-3-5-7-12/h3-7H,2,8-11,20H2,1H3

InChI Key

DZLJEPSSMOYVPG-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4)N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4)N

Origin of Product

United States

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